molecular formula C12H16N2O4 B590251 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester CAS No. 1178176-00-5

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester

Cat. No.: B590251
CAS No.: 1178176-00-5
M. Wt: 252.27
InChI Key: MCVBVLULRACASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester is a compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. It is also known by its IUPAC name, ethyl 2-[(2-ethoxy-2-oxoethyl)amino]pyridine-3-carboxylate. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester typically involves the reaction of nicotinic acid with diethylamine and ethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester can be compared with other similar compounds, such as:

    Nicotinic Acid Derivatives: Compounds like nicotinic acid and its esters share similar structural features but differ in their functional groups and reactivity.

    Amino Acid Esters: These compounds have similar ester functional groups but differ in their amino acid backbones and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-3-17-10(15)8-14-11-9(6-5-7-13-11)12(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVBVLULRACASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.